molecular formula C10H7FN2O3 B1521604 1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1152511-49-3

1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1521604
CAS No.: 1152511-49-3
M. Wt: 222.17 g/mol
InChI Key: GNVISLUCVVHPCS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. One common method is the reaction of 3-fluorophenyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound. Safety measures are strictly followed to handle the reagents and by-products safely.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The pyrazole ring can be reduced to form a different derivative.

  • Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may use reagents like sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of reduced pyrazole derivatives.

  • Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

  • Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(3-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the hydroxyl group.

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid: Lacks the fluorophenyl group.

  • 1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

These compounds may exhibit different biological activities and properties due to the variations in their structures.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-6-2-1-3-7(4-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVISLUCVVHPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
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1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
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1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-(3-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

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